8-Chloro-4-methylquinolin-5-ol
Overview
Description
8-Chloro-4-methylquinolin-5-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the 8th position and a methyl group at the 4th position in the quinoline ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinolin-5-ol typically involves the chlorination of 4-methylquinolin-5-ol. One common method is the reaction of 4-methylquinolin-5-ol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The starting materials, 4-methylquinolin-5-ol and thionyl chloride, are fed into the reactor, and the product is continuously collected and purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form 8-chloro-4-methylquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 8-methoxy-4-methylquinolin-5-ol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline N-oxides
Reduction: 8-Chloro-4-methylquinoline
Substitution: 8-Methoxy-4-methylquinolin-5-ol
Scientific Research Applications
8-Chloro-4-methylquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its antimicrobial and antiviral properties. It has shown activity against certain bacterial and viral strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: this compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Chloro-4-methylquinolin-5-ol involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it is believed to inhibit certain kinases and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
8-Chloroquinoline: Lacks the methyl group at the 4th position.
4-Methylquinolin-5-ol: Lacks the chlorine atom at the 8th position.
8-Methoxy-4-methylquinolin-5-ol: Has a methoxy group instead of a chlorine atom at the 8th position.
Uniqueness: 8-Chloro-4-methylquinolin-5-ol is unique due to the presence of both a chlorine atom at the 8th position and a methyl group at the 4th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
8-Chloro-4-methylquinolin-5-ol is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. The unique structural features of this compound, including a chloro group at the 8-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position, contribute to its pharmacological potential. This article delves into the biological activities of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique combination of functional groups allows it to interact with various biological targets, enhancing its activity against pathogens and cancer cells.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The compound's effectiveness is summarized in the following table:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 22 | |
Escherichia coli | 20 | |
Klebsiella pneumoniae | 25 | |
Pseudomonas aeruginosa | 23 |
Antiviral Properties
Research indicates that this compound also possesses antiviral activity. It has shown promise against specific viral strains, although detailed studies are still ongoing to elucidate its full potential in this area. The mechanism likely involves interference with viral replication processes.
Anticancer Activity
The compound has garnered attention for its potential as an anticancer agent. Studies suggest that it inhibits key kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced tumor growth in vitro and in vivo models. A summary of relevant findings is presented in the table below:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- DNA Gyrase and Topoisomerase IV : Inhibits these enzymes leading to disruption in bacterial DNA replication.
- Kinase Inhibition : Targets specific kinases involved in cancer cell signaling pathways.
- Chelation Properties : Acts as a chelating agent, potentially disrupting metal-dependent processes in pathogens and cancer cells.
Case Studies
Several studies have explored the biological activity of quinoline derivatives, including this compound:
- Antimicrobial Efficacy Study : A study conducted by Rbaa et al. (2020) demonstrated that derivatives of quinoline showed significant antibacterial activity against multi-drug resistant strains, with this compound being one of the most effective compounds tested .
- Anticancer Research : In a study published by Krishna et al. (2020), the anticancer properties were evaluated using various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Mechanistic Insights : Research by Olafson et al. (2015) provided insights into how quinoline derivatives interact with cellular pathways, highlighting the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
8-chloro-4-methylquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-5-12-10-7(11)2-3-8(13)9(6)10/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAAUZDFLUZOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C=CC(=C12)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856369 | |
Record name | 8-Chloro-4-methylquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16026-78-1 | |
Record name | 8-Chloro-4-methyl-5-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16026-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-4-methylquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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